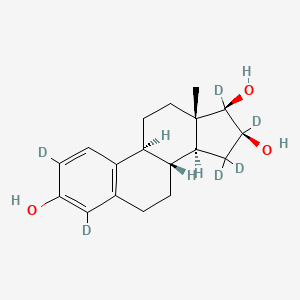

16-Epiestriol-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

16-Epiestriol-d6 is a labelled metabolite of Estradiol . It is one of the three main estrogens produced by the human body . It is used for research purposes .

Synthesis Analysis

The synthesis of 16-Epiestriol involves several steps. Estrone is used as the starting material. After some simple synthetic steps, 16-epiestriol is yielded .Molecular Structure Analysis

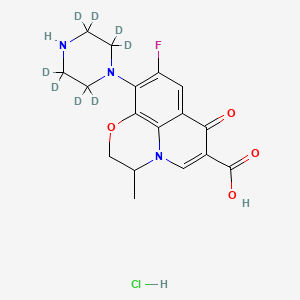

The molecular formula of 16-Epiestriol-d6 is C18H18D6O3 . The molecular weight is 294.42 .Chemical Reactions Analysis

While specific chemical reactions involving 16-Epiestriol-d6 are not detailed in the search results, it’s important to note that the compound is a metabolite of Estradiol .Physical And Chemical Properties Analysis

16-Epiestriol-d6 is a crystalline solid . It is soluble in ethanol . The boiling point is 469.02ºC at 760 mmHg . The melting point is 289-291°C (lit.) . The density is 1.282g/cm3 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

16-Epiestriol-d6: is utilized in proteomics research due to its biochemical properties. It serves as a reference compound for mass spectrometry and other analytical techniques to study protein interactions and functions .

Anti-Inflammatory Activity

Studies have shown that 16-Epiestriol exhibits significant anti-inflammatory activity without glycogenic activity, making it a potential candidate for new anti-inflammatory drugs .

Antibacterial Agent

16-Epiestriol: has been found to inhibit the growth of carbapenem-resistant Acinetobacter baumannii, suggesting its use as an antibacterial agent in combating multidrug-resistant bacteria .

Drug Discovery

Due to its anti-inflammatory and antibacterial properties, 16-Epiestriol acts as a potential lead molecule against prospective molecular targets, particularly in the development of treatments for multidrug-resistant infections .

Estrogen Metabolite Research

As a metabolite of the endogenous estrogen estrone, 16-Epiestriol is important in the study of estrogen metabolism and its implications in various physiological processes .

Inflammation Model Studies

16-Epiestriol: is used in experimental models, such as carrageenan-induced paw edema in rats, to study the mechanisms of inflammation and evaluate the efficacy of anti-inflammatory compounds .

Wirkmechanismus

Target of Action

16-Epiestriol-d6, also known as 16β-epiestriol or simply 16-epiestriol, is a minor and weak endogenous estrogen . It is the 16β-epimer of estriol, which is 16α-hydroxy-17β-estradiol . It has been found to act as a potential lead molecule against prospective molecular targets of multidrug-resistant Acinetobacter baumannii .

Mode of Action

16-Epiestriol-d6 interacts with its targets, leading to significant changes. It has been found to possess significant anti-inflammatory properties . This is in contrast to conventional anti-inflammatory steroids like hydrocortisone, which are glucocorticoids .

Biochemical Pathways

16-Epiestriol-d6 affects various biochemical pathways. It is a metabolite of the endogenous estrogen estrone . It has been found to have antibacterial and anti-inflammatory effects .

Pharmacokinetics

It is known that it is a biochemical used for proteomics research .

Result of Action

The molecular and cellular effects of 16-Epiestriol-d6’s action are significant. It exhibits potent anti-inflammatory activity without glycogenic activity . This means it can provide the benefits of anti-inflammatory steroids without the adverse side effects often associated with these drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-BRKOECIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747701 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221093-41-0 |

Source

|

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)